Rac-Monepantel is classified as an anthelmintic drug, which means it is used to treat infections caused by parasitic worms. It was developed by scientists originally working at Novartis and later commercialized by Elanco. The compound was first registered for veterinary use in 2009 in New Zealand, targeting both adult and immature stages of gastrointestinal nematodes .
The synthesis of rac-Monepantel involves a multi-step process that includes the formation of key intermediates and the final resolution of the racemate into its enantiomers.
The entire synthesis process has been optimized for yield and purity, ensuring that the final product meets stringent quality control standards.
Rac-Monepantel has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties.
The stereochemistry of rac-Monepantel is significant, as only one enantiomer (the S-enantiomer) is biologically active, while the R-enantiomer does not exhibit similar efficacy .
Rac-Monepantel participates in several chemical reactions that are crucial for its activity and metabolism:
These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of rac-Monepantel in veterinary applications.
The primary mechanism by which rac-Monepantel exerts its anthelmintic effects involves its action as a positive allosteric modulator at specific nicotinic acetylcholine receptors found in nematodes:
Rac-Monepantel exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring effective delivery in veterinary applications.
Rac-Monepantel's primary application lies within veterinary medicine as an effective treatment for gastrointestinal nematode infections in livestock:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3